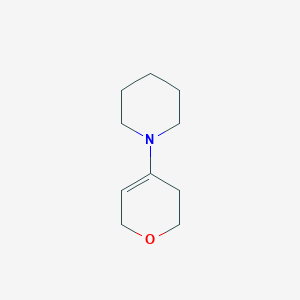

1-(3,6-Dihydro-2H-pyran-4-yl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

106656-65-9 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(3,6-dihydro-2H-pyran-4-yl)piperidine |

InChI |

InChI=1S/C10H17NO/c1-2-6-11(7-3-1)10-4-8-12-9-5-10/h4H,1-3,5-9H2 |

InChI Key |

SDDRLGAQZGEOAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3,6 Dihydro 2h Pyran 4 Yl Piperidine and Analogues

Strategic Approaches to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The construction of the target molecule and its derivatives hinges on the effective formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Modern synthetic chemistry offers a powerful toolkit for forging these connections, primarily through cross-coupling reactions and various cyclization strategies.

Cross-Coupling Reactions Involving Dihydropyran- and Piperidine-Derived Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable methods for C-C and C-N bond formation. For the synthesis of 1-(3,6-dihydro-2H-pyran-4-yl)piperidine analogues, these reactions can be envisioned to connect pre-functionalized dihydropyran and piperidine (B6355638) fragments.

Organosilanes, for instance, have emerged as stable and less toxic alternatives to traditional organometallic reagents in cross-coupling chemistry. google.com A strategy could involve a 3,4-unsaturated piperidine reagent containing a benzyldimethylsilyl moiety, which can be synthesized and then employed in palladium-catalyzed cross-coupling reactions with a variety of organo halides. google.com This approach allows for the efficient coupling of the piperidine core with various partners, potentially including a functionalized dihydropyran halide, at ambient temperatures. google.com The stability of benzyldimethylsilyl reagents is a significant advantage, as they can be carried through multiple synthetic steps without degradation. google.com

While direct cross-coupling of a dihydropyran fragment with piperidine is a conceptually straightforward approach, alternative strategies often involve building one ring onto the other or utilizing a common precursor. For example, a silyl (B83357) piperidine reagent can undergo palladium-catalyzed cross-coupling with aryl iodides and bromides to generate 4-arylpiperidines, demonstrating the utility of this method for creating C-C bonds involving the piperidine ring. google.com

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product Type | Ref. |

| Piperidine-derived organosilane | Dihydropyran-derived halide | Palladium catalyst, Activator | Dihydropyran-substituted piperidine | google.com |

| Dihydropyran-derived boronic acid | Halogenated piperidine | Palladium catalyst, Base | Dihydropyran-substituted piperidine | nih.gov |

| Piperidine | Dihydropyran-derived triflate | Palladium catalyst, Ligand, Base | This compound | N/A |

Intramolecular and Intermolecular Cyclization Reactions for Ring Construction

Cyclization reactions are fundamental to the synthesis of heterocyclic systems like piperidine and dihydropyran. These reactions can be classified as intramolecular, where a single molecule folds to form a ring, or intermolecular, where two or more molecules combine.

Intramolecular cyclization is a powerful strategy where the backbone of the cyclic product is already present in the acyclic precursor. mdpi.comnih.gov The key challenge in these reactions is often achieving high regio- and stereoselectivity, which can be addressed through the use of chiral ligands and catalysts. mdpi.com

The Prins reaction and its nitrogen-analogue, the aza-Prins reaction, are powerful acid-catalyzed cyclizations for the synthesis of tetrahydropyrans and piperidines, respectively. nih.govnih.govbeilstein-journals.org The classical Prins reaction involves the condensation of a homoallylic alcohol with an aldehyde. nih.gov A notable variant is the Prins fluorination cyclization, where a Lewis acid like BF₃·OEt₂ not only catalyzes the cyclization but also serves as a fluoride (B91410) ion source to quench the intermediate carbocation, thereby forming 4-fluoropyrans. nih.govnih.gov While this method provides good yields, it often results in moderate diastereoselectivity. nih.govnih.gov

The aza-Prins reaction follows a similar mechanistic pathway, using a homoallylic amine instead of an alcohol to construct the piperidine ring. nih.gov This reaction has been utilized to incorporate halogen atoms at the 4-position of the piperidine ring. nih.gov Tandem strategies, such as the alkynyl aza-Prins–Ritter reaction, have been developed to synthesize functionalized piperidine derivatives from homoallylic amines and alkynes, proceeding through a cyclization-addition sequence. rsc.orgresearchgate.net

| Reaction | Substrates | Catalyst/Reagent | Product | Ref. |

| Oxa-Prins Fluorination | Homoallylic alcohol, Aldehyde | BF₃·OEt₂ | 4-Fluoropyran | nih.govnih.gov |

| Aza-Prins Fluorination | Homoallylic amine, Aldehyde | BF₃·OEt₂ | 4-Fluoropiperidine | nih.gov |

| Tandem Aza-Prins-Ritter | Homoallylic amine, Alkyne | Triflic Acid | N-(Piperidin-3-ylidenemethyl)acetamide | rsc.org |

| Prins Cascade Cyclization | 2-Arylethylbut-3-en-1-ol, Aldehyde | Sc(OTf)₃, TsOH | Fused Tetrahydropyran (B127337) | dntb.gov.ua |

Radical cyclizations offer a complementary approach to ionic cyclizations for ring construction, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.govrsc.org These reactions involve the generation of a radical species that subsequently adds to an unsaturated bond within the same molecule to form a cyclic radical, which is then quenched.

For piperidine synthesis, α-aminoalkyl radicals can be generated and cyclized onto unactivated double bonds to form polysubstituted piperidines. rsc.org Another modern approach employs photoredox catalysis to generate aryl radicals from linear aryl halide precursors. nih.gov These radicals undergo regioselective cyclization to construct complex spirocyclic piperidines under mild conditions, avoiding toxic reagents like tin hydrides. nih.gov Cobalt(II) catalysts have also been used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines, although competitive side reactions can sometimes occur. mdpi.comnih.gov

Manganese(III) acetate (B1210297) is a common oxidant used to initiate radical cyclizations. For example, it can mediate the reaction between unsaturated piperazine (B1678402) derivatives and 1,3-dicarbonyl compounds to form dihydrofuran-containing products, showcasing a method for building five-membered oxygen heterocycles that could be adapted for dihydropyrans. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. researchgate.netresearchgate.net MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and libraries of compounds. researchgate.netnih.gov

For instance, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be catalyzed by an ionic liquid to produce highly substituted piperidines in good yields. researchgate.net The mechanism often involves a cascade of reactions, such as imine formation, enamine generation, and subsequent Michael additions and cyclizations, to build the heterocyclic core in one pot. researchgate.net Similarly, MCRs starting from cyclohexan-1,3-dione have been employed to synthesize fused pyran and pyridine (B92270) derivatives, which are valuable scaffolds in drug discovery. nih.gov These strategies are particularly powerful for creating fused heterocyclic systems where the piperidine or pyran ring is annulated to another ring system. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of single-enantiomer drugs and biologically active molecules necessitates stereoselective methods. For analogues of this compound, controlling the stereochemistry is crucial as different stereoisomers can have vastly different biological activities.

A powerful strategy for accessing chiral, highly functionalized tetrahydropyridines and dihydro-2H-pyrans involves a stereoselective, metal-free ring-expansion of readily available monocyclopropanated pyrroles and furans. nih.govacs.org This method proceeds through a cyclopropylcarbinyl cation rearrangement, allowing for the selective cleavage of an unactivated C-C bond to form the six-membered rings in excellent yields and with high stereocontrol. nih.govacs.org

Another established approach utilizes chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, D-arabinopyranosylamine can be used as a chiral auxiliary in a domino Mannich–Michael reaction with Danishefsky's diene to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net Subsequent transformations, such as conjugate additions or alkylations, allow for the synthesis of variously substituted chiral piperidinones, which are precursors to piperidine alkaloids. researchgate.net

Asymmetric catalysis provides a more atom-economical approach to chiral molecules. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to couple arylboronic acids with a pyridine derivative, leading to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov This method provides a general and useful route to enantioenriched 3-substituted piperidines, which are common motifs in pharmaceuticals. nih.gov

| Method | Key Precursor(s) | Key Step | Product Type | Ref. |

| Stereoselective Ring-Expansion | Monocyclopropanated furan/pyrrole | Brønsted-acid-mediated rearrangement | Chiral Dihydro-2H-pyran / Tetrahydropyridine | nih.govacs.org |

| Chiral Auxiliary-Directed Synthesis | Danishefsky's diene, Arabinosylaldimine | Domino Mannich–Michael reaction | Chiral Dehydropiperidinone | researchgate.net |

| Asymmetric Catalysis | Pyridine-1(2H)-carboxylate, Arylboronic acid | Rh-catalyzed asymmetric reductive Heck reaction | Enantioenriched 3-Aryl-tetrahydropyridine | nih.gov |

Sustainable and Green Chemistry Protocols in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of heterocyclic compounds like this compound, these principles are applied through catalyst-free conditions, the use of aqueous media, and a focus on atom economy.

Performing reactions without catalysts and solvents represents a significant step towards sustainable synthesis. Such conditions reduce the environmental burden associated with catalyst toxicity, solvent waste, and the energy required for purification. rsc.org For the synthesis of related heterocyclic systems, such as fused 4H-pyran derivatives, efficient and cost-effective methods have been developed that proceed under thermal heating without any catalyst or solvent. rsc.org These reactions, involving multiple steps like Knoevenagel condensation, Michael addition, and O-cyclization, demonstrate high atom economy and produce good to excellent yields in short reaction times. rsc.org Similarly, 1,4-dihydropyridine (B1200194) derivatives have been synthesized under solvent-free and catalyst-free conditions using microwave irradiation, which offers advantages like shorter reaction times and cleaner reaction pathways. researchgate.net

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Developing synthetic methods that are effective in water is a key goal of green chemistry. In the synthesis of piperidine derivatives, protocols have been established that utilize water as the solvent. nih.gov For example, the hydrogenation of various pyridine derivatives to their corresponding piperidines has been successfully carried out in water using a heterogeneous cobalt catalyst. nih.gov The use of water can also be advantageous in stereoselective synthesis, as it has been shown to prevent the racemization of enantioenriched substrates in certain iridium-catalyzed reactions to produce C4-substituted piperidines. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate minimal waste. researchgate.net In contrast, substitution and elimination reactions often have poor atom economy. primescholars.com

When designing synthetic routes for complex heterocycles, maximizing atom economy is a primary consideration. researchgate.netnih.gov This involves choosing reaction types that incorporate the maximum number of atoms from the starting materials into the product. For instance, multi-component reactions are often highly atom-economical as they combine several starting materials into a single product in one step. researchgate.netnih.gov Evaluating the efficiency of a synthesis should also consider factors beyond theoretical atom economy, such as reaction mass efficiency (RME), which accounts for the actual masses of all substances used (including solvents and reagents), and yield economy, which relates the yield to the reaction time. ekb.eg A truly efficient synthesis will have a high atom economy, high chemical yield, and minimal waste generation. primescholars.comekb.eg

Advanced Structural Analysis of 1 3,6 Dihydro 2h Pyran 4 Yl Piperidine and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the connectivity and electronic environment of atoms within a molecule. For 1-(3,6-dihydro-2H-pyran-4-yl)piperidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offers a complete picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom in this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the dihydropyran ring, and the vinylic proton of the enamine functional group. The protons on the piperidine ring adjacent to the nitrogen atom typically appear in the downfield region around 2.8-3.2 ppm. The remaining piperidine methylene (B1212753) protons are expected to resonate between 1.5 and 1.7 ppm. For the dihydropyran ring, the protons adjacent to the oxygen atom (-O-CH₂-) would appear around 4.1 ppm, while the other allylic protons (-C=C-CH₂-) would be found near 2.3 ppm. The vinylic proton (-N-C=CH-) is anticipated to be a singlet or a narrow triplet around 4.5-5.0 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments. The enamine double bond carbons are characteristic, with the carbon atom bonded to nitrogen (C4') appearing significantly downfield (around 140-150 ppm) and the adjacent vinylic carbon (C5') appearing more upfield (around 90-100 ppm). The carbons of the piperidine ring adjacent to the nitrogen (C2, C6) are expected around 45-55 ppm. The carbon atoms of the dihydropyran ring will also show distinct shifts, with the carbon adjacent to the oxygen (C2') resonating at approximately 65-70 ppm.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H5' (vinylic) | 4.65 | t | 1H |

| H2' | 4.12 | t | 2H |

| H2, H6 (piperidine) | 2.95 | t | 4H |

| H6' | 2.30 | t | 2H |

| H3, H5 (piperidine) | 1.65 | m | 4H |

| H4 (piperidine) | 1.55 | m | 2H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C4' (enamine) | 145.0 |

| C5' (enamine) | 95.0 |

| C2' | 67.5 |

| C2, C6 (piperidine) | 49.0 |

| C6' | 29.0 |

| C3, C5 (piperidine) | 26.0 |

| C4 (piperidine) | 24.5 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most diagnostic peak for this molecule is the C=C stretching vibration of the enamine double bond, which is expected to appear in the region of 1650-1600 cm⁻¹. The C-N stretching vibration of the enamine will likely be observed around 1250-1150 cm⁻¹. The spectrum will also feature the characteristic C-O-C asymmetric stretching of the pyran ether linkage, typically found in the 1150-1085 cm⁻¹ range. Aliphatic C-H stretching vibrations from both the piperidine and dihydropyran rings will be prominent in the 2950-2800 cm⁻¹ region.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Aliphatic C-H | Stretch | 2950-2800 |

| Enamine C=C | Stretch | 1650-1600 |

| CH₂ | Bend (Scissoring) | ~1450 |

| Enamine C-N | Stretch | 1250-1150 |

| Ether C-O-C | Asymmetric Stretch | 1150-1085 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₁₇NO, HRMS provides an exact mass measurement with high accuracy.

Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. The calculated exact mass for this ion is a key piece of data for confirming the compound's identity, distinguishing it from isomers or compounds with similar nominal masses.

Calculated HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

| C₁₀H₁₇NO | [M]⁺ | 167.13101 |

| C₁₀H₁₇NO | [M+H]⁺ | 168.13829 |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides significant insight into its likely solid-state conformation. nih.govmdpi.com X-ray crystallography on derivatives of piperidine and pyran reveals key structural parameters. nih.govmdpi.com

The piperidine ring is consistently found to adopt a stable chair conformation, which minimizes steric strain. nih.govmdpi.com In a derivative such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring's chair geometry is well-defined. nih.gov The bond lengths and angles within the piperidine ring are expected to be typical for sp³-hybridized carbon and nitrogen atoms (C-C ≈ 1.53 Å, C-N ≈ 1.47 Å).

The 3,6-dihydro-2H-pyran ring, due to the presence of the sp²-hybridized carbons of the double bond, is expected to adopt a half-chair or sofa conformation. This arrangement accommodates the planarity of the double bond while minimizing torsional strain in the saturated portion of the ring. The enamine linkage (C-N=C) would exhibit some degree of planar character due to the delocalization of the nitrogen lone pair into the π-system of the double bond. The C-N bond connecting the two rings would allow for rotation, leading to different possible orientations of the piperidine ring relative to the dihydropyran ring in the crystal lattice.

Advanced Conformational Analysis

The conformational behavior of this compound in solution is governed by the interplay of several structural features. The piperidine ring is known to exist predominantly in a chair conformation, undergoing rapid ring inversion at room temperature. wikipedia.org However, the bulky dihydropyran substituent may influence the equilibrium between the two possible chair conformers (with the substituent in an axial or equatorial position). Generally, large substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

The 3,6-dihydro-2H-pyran ring also possesses conformational flexibility, primarily through half-chair interconversion. The barrier for this process is typically low.

Computational and Theoretical Studies on 1 3,6 Dihydro 2h Pyran 4 Yl Piperidine Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the properties of medium-sized organic molecules. mdpi.com DFT calculations are instrumental in predicting a range of molecular characteristics of 1-(3,6-Dihydro-2H-pyran-4-yl)piperidine.

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For systems like this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine bond lengths, bond angles, and dihedral angles. nih.govpsgcas.ac.in The optimized structure reveals that the piperidine (B6355638) ring typically adopts a chair conformation, while the dihydropyran ring assumes a half-chair or sofa conformation to accommodate the sp2-hybridized carbon of the double bond.

The electronic structure of the molecule is also a key output of DFT calculations. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. In a typical enamine system, the HOMO is localized over the nitrogen atom and the C=C double bond, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, indicates the most likely site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Piperidine Ring System (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.46 | |

| C-C | 1.53 | |

| C-N-C | ||

| C-C-N | ||

| C-C-C |

Note: The values in this table are representative for a substituted piperidine ring and are intended for illustrative purposes. Actual values for this compound would require specific calculation.

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. psgcas.ac.inresearchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.

For this compound, key predicted vibrational frequencies would include the C=C stretching of the enamine double bond, the C-N stretching of the piperidine ring, and the C-O-C stretching of the dihydropyran ring. A comparison of the theoretical spectrum with experimentally obtained spectra can help to confirm the structure of the synthesized compound. semanticscholar.org

Table 2: Predicted Key Vibrational Frequencies for a Substituted Piperidin-4-one (a related system)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3050 |

| C-H Stretch (Aliphatic) | 2950 |

| C=O Stretch | 1720 |

| C-N Stretch | 1250 |

Data adapted from computational studies on related piperidine derivatives for illustrative purposes. researchgate.net

Mechanistic Investigations of Chemical Reactions

Computational methods are invaluable for exploring the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

By mapping the potential energy surface, computational chemists can identify the transition states that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. Locating the transition state structure allows for the elucidation of the reaction mechanism. For reactions involving this compound, such as cycloadditions or electrophilic additions to the enamine double bond, DFT calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net For instance, in the thermal decomposition of related dihydropyran systems, a concerted mechanism involving a six-membered cyclic transition state has been computationally explored. mdpi.com

Once the reactants, transition states, and products have been computationally identified, their energies can be used to calculate important kinetic and thermodynamic parameters. The activation energy (ΔG‡), which is the difference in free energy between the transition state and the reactants, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) indicate whether a reaction is exothermic or endothermic and spontaneous or non-spontaneous, respectively. researchgate.net These calculations are crucial for understanding and predicting the feasibility and outcome of chemical transformations. mdpi.com

Table 3: Representative Calculated Kinetic and Thermodynamic Parameters for the Thermal Decomposition of 3,6-Dihydro-2H-pyran

| Parameter | Value (kJ·mol⁻¹) |

| Activation Free Energy (ΔG‡) | 196 |

| Activation Energy (Ea) | 202 |

| Enthalpy of Reaction (ΔH) | - |

| Free Energy of Reaction (ΔG) | - |

Data from a computational study on the thermal decomposition of 3,6-dihydro-2H-pyran at 600 K, presented for illustrative purposes. mdpi.com

Tautomerism and Conformational Analysis

The structural flexibility and the presence of the enamine moiety in this compound give rise to interesting conformational and tautomeric possibilities.

The enamine functionality can exist in equilibrium with its imine tautomer. Computational studies on related systems have shown that the relative stability of the enamine versus the imine form is influenced by factors such as the substitution pattern and the solvent. academie-sciences.frbas.bg DFT calculations can predict the relative energies of the different tautomers, providing insight into the position of the tautomeric equilibrium. For pyronic derivatives, it has been found that the enamine form can be more stable than the imine form by several kcal/mol, and this energy difference is affected by solvent polarity. academie-sciences.fr

Furthermore, both the piperidine and dihydropyran rings can adopt different conformations. The piperidine ring typically exists in a chair conformation, but ring flipping can occur. The dihydropyran ring is more flexible. Computational analysis can map the potential energy surface for these conformational changes, identifying the most stable conformers and the energy barriers for interconversion. nih.gov This information is vital for understanding the three-dimensional structure of the molecule and how it might interact with other molecules, such as biological receptors.

Table 4: Calculated Energy Differences between Imine and Enamine Tautomers for a Pyronic Derivative

| System | ΔE (kcal/mol) (Gas Phase) |

| Series 1 (R=H) | 8.9 (Enamine more stable) |

| Series 2 (R=CH₂CH₂NH₂) | 6.0 (Enamine more stable) |

| Series 3 (R=C₆H₅) | 4.2 (Enamine more stable) |

| Series 4 (R=NH₂) | 2.6 (Imine more stable) |

| Series 5 (R=OH) | 4.7 (Imine more stable) |

Data adapted from a computational study on substituted pyronic derivatives, illustrating the influence of substituents on tautomeric stability. academie-sciences.fr

Molecular Modeling and Simulation Approaches

A comprehensive search of scientific literature and computational chemistry databases did not yield specific molecular modeling, simulation, or other theoretical studies focused exclusively on the compound this compound. While computational methods are widely applied to understand the structural, electronic, and dynamic properties of related heterocyclic systems like piperidine and dihydropyran derivatives, dedicated research on this particular molecule, including detailed findings and data tables from molecular modeling and simulation, is not publicly available at this time.

Computational studies on analogous structures, such as various substituted piperidines and pyrans, have been conducted to explore their conformational landscapes, reaction mechanisms, and potential as pharmacophores. For instance, density functional theory (DFT) has been employed to investigate the thermal decomposition of 3,6-dihydro-2H-pyran, providing insights into its kinetic and thermodynamic parameters. mdpi.com Similarly, molecular dynamics simulations are frequently used to study the behavior of piperidine-containing compounds in biological systems. nih.govjksus.org

However, without specific studies on this compound, a detailed analysis of its molecular mechanics, quantum chemical properties, or dynamic behavior remains speculative. Such studies would be necessary to generate specific data on bond lengths, bond angles, dihedral angles, conformational energies, electrostatic potential surfaces, and interaction profiles with other molecules.

Future computational research on this compound could provide valuable insights into its three-dimensional structure, stability, and potential interactions, which are crucial for understanding its chemical behavior and for the rational design of new derivatives with specific properties.

Synthetic Applications and Derivatives of 1 3,6 Dihydro 2h Pyran 4 Yl Piperidine

Synthesis of Novel Derivatives and Analogs

The unique combination of the dihydropyran and piperidine (B6355638) rings offers two distinct sites for chemical modification, allowing for the selective synthesis of a wide range of derivatives and analogs.

Modifications of the Dihydropyran Ring

The 3,6-dihydro-2H-pyran ring, specifically the enol ether double bond, is a key site for functionalization. The nucleophilic character of the double bond makes it susceptible to electrophilic attack. For instance, acid-catalyzed hydrolysis can convert the enol ether into a corresponding tetrahydropyran-4-one. This ketone functionality can then serve as a handle for further reactions, such as Grignard additions or Wittig reactions, to introduce carbon-based substituents.

Furthermore, the double bond can undergo various addition reactions. Dihydroxylation, using reagents like osmium tetroxide, can yield diol derivatives. Halogenation with agents such as bromine or chlorine can produce dihalo-tetrahydropyran intermediates, which can be used in subsequent substitution or elimination reactions. The reactivity of the enol ether also allows for Prins-type cyclizations and other cycloaddition reactions to construct more complex polycyclic frameworks. nih.gov

Modifications of the Piperidine Ring

The piperidine ring offers numerous opportunities for modification, primarily at the nitrogen atom, but also on the carbon framework. The secondary amine is readily functionalized through N-alkylation, N-acylation, or N-sulfonylation reactions, allowing for the introduction of a vast array of substituents to modulate the molecule's physicochemical properties, such as lipophilicity and basicity.

Beyond the nitrogen, the carbon skeleton of the piperidine ring can be altered. More complex modifications can create bridged piperidine systems, which restrict the conformational flexibility of the ring. mdpi.com Such conformational constraints are often sought in drug design to enhance binding affinity and selectivity for biological targets. researchgate.net These modifications can significantly influence the biological activity profile of the resulting derivatives.

Formation of Fused and Spiro-Heterocyclic Systems Incorporating the Compound

The 1-(3,6-Dihydro-2H-pyran-4-yl)piperidine scaffold is an excellent starting point for the synthesis of more intricate heterocyclic systems, including fused and spirocyclic structures. Fused systems can be constructed by building an additional ring that shares one or more atoms with either the pyran or the piperidine ring.

One common strategy involves multicomponent reactions to build a new ring onto the existing framework. For example, pyrano[2,3-b]pyridine derivatives can be synthesized through cyclo-condensation reactions. ekb.egekb.eg Similarly, reactions can be designed to form fused systems like pyrano[3,2-c]pyridines. nih.gov These reactions often proceed through a cascade of bond-forming events, efficiently increasing molecular complexity from simple starting materials.

Spiro-heterocycles, where two rings are connected through a single shared carbon atom, represent another important class of derivatives. The synthesis of spiro-piperidines is a topic of significant interest in medicinal chemistry. researchgate.net Novel spiro[chromanone-2,4'-piperidine] derivatives have been synthesized and evaluated for biological activity. nih.gov The construction of such molecules can involve either forming the spiro-ring on a pre-existing piperidine or building the piperidine ring onto a spirocyclic precursor. Starting from this compound, the C4 position of the dihydropyran ring could potentially act as a spiro center for the construction of novel spiro[pyran-4,X'-heterocycle] systems.

| Fused System | Synthetic Approach | Key Precursors | Reference |

|---|---|---|---|

| Pyrano[2,3-b]pyridines | Cyclo-condensation reaction | Amino cyano spiro pyran, Arylidene malononitrile (B47326) derivatives | ekb.egekb.eg |

| Benzothiophene-Fused Pyrans | Piperidine-promoted domino reaction | Thioaurones, Malononitrile | researchgate.net |

| Pyrano[3,2-c]quinolines | One-pot multicomponent condensation | 2,4-dihydroxy-1-methylquinoline, Malononitrile, Aromatic aldehydes | researchgate.net |

| 2H-Pyranones | Base-promoted domino reaction | 3,3-bis(methylthio)-1-aryllprop-2-en-1-one, Malononitrile, Piperidine | acs.org |

This compound as a Building Block in Complex Molecular Architectures

Both tetrahydropyran (B127337) and piperidine rings are fundamental structural motifs found in a vast number of natural products and complex bioactive molecules. The tetrahydropyran unit is a key component of marine macrolides like Neopeltolide, and its synthesis is a critical step in the total synthesis of such compounds. mdpi.com Synthetic strategies toward these natural products often involve methods like hetero-Diels-Alder cycloadditions or intramolecular Prins cyclizations to construct the pyran ring. mdpi.com

Similarly, the piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs and natural alkaloids. mdpi.com Its synthesis and functionalization are central to many drug discovery programs. whiterose.ac.uk

Given that this compound contains both of these important rings in a pre-functionalized state, it represents a highly valuable building block for the synthesis of more complex molecular architectures. The dihydropyran ring can be elaborated into the substituted tetrahydropyran systems found in natural products, while the piperidine moiety can be further functionalized to mimic alkaloid structures or to serve as a key pharmacophore for interaction with biological targets. Although a specific total synthesis commencing directly from this compound is not prominently documented, its potential as a starting material is evident from the numerous synthetic routes that construct these individual heterocyclic systems en route to complex targets. mdpi.comresearchgate.net

Classification as a Privileged Structure or Scaffold in Chemical Space

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. These frameworks provide a versatile template for the design of new bioactive compounds. The piperidine ring is widely recognized as a privileged scaffold due to its presence in a multitude of drugs and natural products with diverse pharmacological activities. researchgate.netwhiterose.ac.uk Likewise, pyran and dihydropyridine (B1217469) rings are core components of many therapeutic agents. nih.govnih.gov

The combination of the piperidine and dihydropyran rings within the this compound framework suggests that this molecule can be classified as a privileged scaffold. The piperidine portion provides a robust, three-dimensional structure with a key hydrogen bond acceptor and donor site (the nitrogen atom), which can be functionalized to explore chemical space. The dihydropyran moiety adds another layer of structural diversity and potential interaction points. The bioisosteric replacement of a piperidine ring with a pyran moiety has been explored in the development of ligands for the dopamine (B1211576) transporter, indicating the overlapping chemical space these two rings can occupy. nih.gov The prevalence of both individual scaffolds in a wide range of clinically relevant molecules supports the classification of their combination as a privileged structure for drug discovery.

| Scaffold | Examples of Bioactive Molecules | Therapeutic Area | Reference |

|---|---|---|---|

| Piperidine | Donepezil, Methylphenidate, Fentanyl | Alzheimer's, ADHD, Analgesia | whiterose.ac.uk |

| Dihydropyridine | Nifedipine, Amlodipine, Nilvadipine | Hypertension, Angina | nih.gov |

| Pyran | Dermolactone, Xanthomegnin (Natural Products) | Antifungal | mdpi.comresearchgate.net |

| Fused Pyrano-Pyridine | Various synthetic derivatives | Antimicrobial, Anticancer | ekb.egekb.egresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.